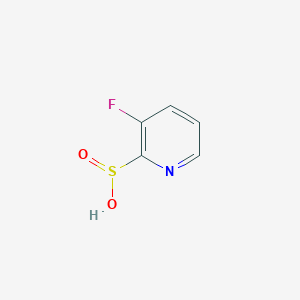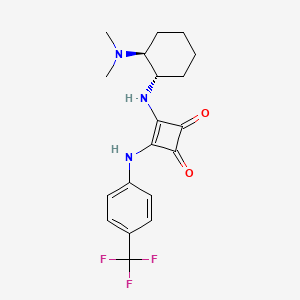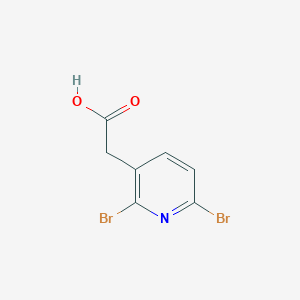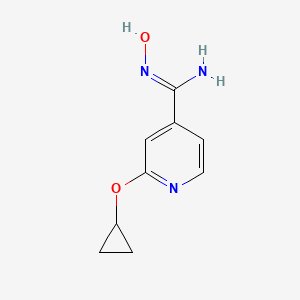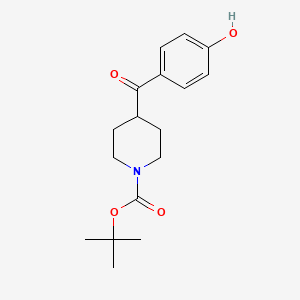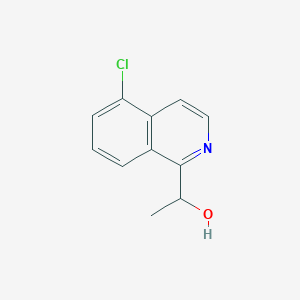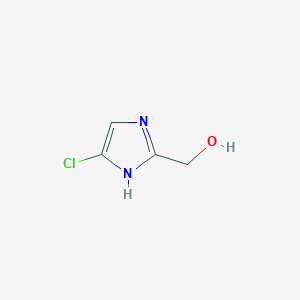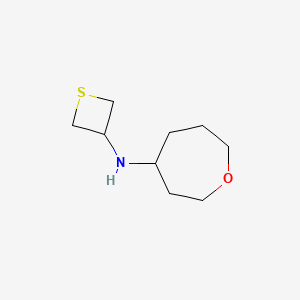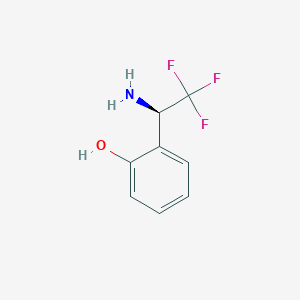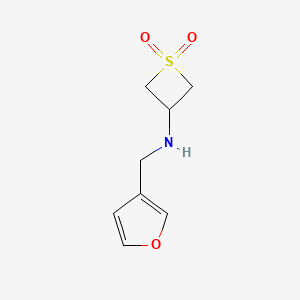![molecular formula C14H11NO2 B12952464 5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
5-Methoxy-3-phenylbenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3-phenylbenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-phenylbenzo[d]isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. For example, the reaction between phenylacetylene and methoxy-substituted nitrile oxide under mild conditions can yield the desired isoxazole ring.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) can be employed to facilitate the cycloaddition reactions, although metal-free methods are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the isoxazole ring can yield various reduced forms, such as hydroxylamines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated or nitrated phenylisoxazole derivatives.
Scientific Research Applications
5-Methoxy-3-phenylbenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-phenylbenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylisoxazole: Lacks the methoxy group, which may reduce its binding affinity and biological activity.
5-Methyl-3-phenylisoxazole: Substitution with a methyl group instead of a methoxy group can alter its chemical properties and reactivity.
Uniqueness
5-Methoxy-3-phenylbenzo[d]isoxazole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances solubility and binding interactions, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methoxy-3-phenyl-1,2-benzoxazole |
InChI |
InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JGMWVTVAGAFBIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


